molecular formula C11H19NO3S2 B2655321 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide CAS No. 2415502-55-3

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide

Cat. No.: B2655321
CAS No.: 2415502-55-3
M. Wt: 277.4
InChI Key: HWYJKGHGVBBIEN-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-2-carboxamide
  • N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-4-carboxamide

Uniqueness

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide stands out due to its specific ring structure and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h9,14H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJKGHGVBBIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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